molecular formula C18H21NO3 B11040573 7',7'-dimethyl-6',7'-dihydro-1'H-spiro[cyclohexane-1,5'-[1,3]oxazino[5,4,3-ij]quinoline]-1',3'-dione

7',7'-dimethyl-6',7'-dihydro-1'H-spiro[cyclohexane-1,5'-[1,3]oxazino[5,4,3-ij]quinoline]-1',3'-dione

Cat. No.: B11040573
M. Wt: 299.4 g/mol
InChI Key: FAMNPNPTRIBTSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

    7’,7’-dimethyl-6’,7’-dihydro-1’H-spiro[cyclohexane-1,5’-[1,3]oxazino[5,4,3-ij]quinoline]-1’,3’-dione: (let’s call it “Compound X” for brevity) belongs to the spiroquinoline family.

  • Its intricate structure includes a spirocyclic system fused with a quinoline ring and an oxazino ring.
  • The compound exhibits interesting photochromic properties due to its spiropyran moiety.
  • In its leuco form, Compound X is colorless, while its colored form (trans-merocyanine) absorbs in the visible region.
  • Preparation Methods

      Synthetic Routes:

      Reaction Conditions:

      Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Biology and Medicine:

  • Comparison with Similar Compounds

      Similar Compounds:

    Remember, Compound X’s versatility makes it an exciting subject for scientific exploration

    Properties

    Molecular Formula

    C18H21NO3

    Molecular Weight

    299.4 g/mol

    IUPAC Name

    10,10-dimethylspiro[3-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8-triene-12,1'-cyclohexane]-2,4-dione

    InChI

    InChI=1S/C18H21NO3/c1-17(2)11-18(9-4-3-5-10-18)19-14-12(7-6-8-13(14)17)15(20)22-16(19)21/h6-8H,3-5,9-11H2,1-2H3

    InChI Key

    FAMNPNPTRIBTSK-UHFFFAOYSA-N

    Canonical SMILES

    CC1(CC2(CCCCC2)N3C4=C(C=CC=C41)C(=O)OC3=O)C

    Origin of Product

    United States

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